![molecular formula C14H20IN3 B13656766 3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)
3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[55]undecane is a compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by the introduction of the iodopyridinyl group. One common method involves the use of a Robinson annulation reaction, where aliphatic 4-substituted heterocyclic aldehydes react with methyl vinyl ketone to form the spirocyclic core. This is followed by hydrogenation to yield the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions with other reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodopyridinyl derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
科学的研究の応用
3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane is not well-documented. its structure suggests that it could interact with various molecular targets and pathways. The presence of the iodopyridinyl group may allow for interactions with specific receptors or enzymes, leading to potential biological effects.
類似化合物との比較
Similar Compounds
1,9-Diazaspiro[5.5]undecane: This compound shares the spirocyclic core but lacks the iodopyridinyl group.
3,3,9,9-Tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane: Another spirocyclic compound with different substituents.
Uniqueness
The uniqueness of 3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane lies in the presence of the iodopyridinyl group, which adds to its chemical versatility and potential applications. This differentiates it from other spirocyclic compounds and makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H20IN3 |
|---|---|
分子量 |
357.23 g/mol |
IUPAC名 |
3-(4-iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H20IN3/c15-12-1-6-17-13(11-12)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2 |
InChIキー |
NPDLMOGPNJHGCY-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC12CCN(CC2)C3=NC=CC(=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


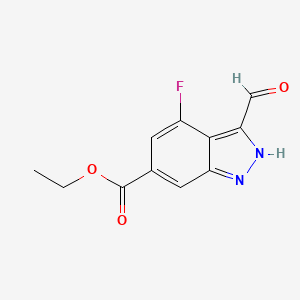
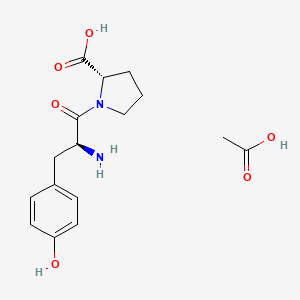
![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13656701.png)
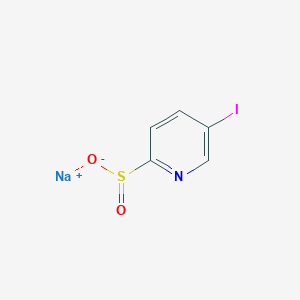
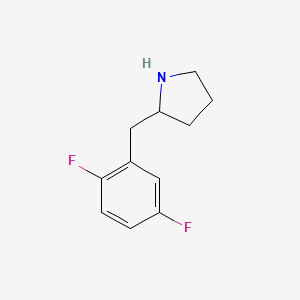
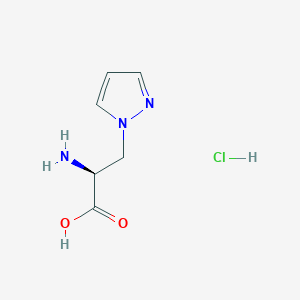

![N-[2-(Aminomethyl)phenyl]acetamide](/img/structure/B13656724.png)
![5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B13656729.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)
![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)
![(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B13656746.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B13656773.png)
